1,1'-bi(cyclopentyl)-1,1'-diyl diacetate
Description
1,1'-Bi(cyclopentyl)-1,1'-diyl diacetate is a bicyclic aliphatic compound featuring two cyclopentyl rings connected at their 1,1' positions, with each ring bearing an acetate group. This structure imparts steric bulk and conformational rigidity, distinguishing it from aromatic or planar analogs.
Properties
IUPAC Name |
[1-(1-acetyloxycyclopentyl)cyclopentyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-11(15)17-13(7-3-4-8-13)14(18-12(2)16)9-5-6-10-14/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYKRAHLZSJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCC1)C2(CCCC2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physical, and functional properties of 1,1'-bi(cyclopentyl)-1,1'-diyl diacetate with analogous diacetate-containing compounds:
Key Structural and Functional Differences:
- Aromatic vs. Aliphatic Cores : Biphenyl and naphthyl derivatives (aromatic) exhibit strong UV-Vis absorption and fluorescence due to π-conjugation, whereas the cyclopentyl analog lacks such electronic properties .
- Functional Group Diversity: The benzimidazole-linked diacetate () offers nitrogen donor sites for metal coordination, a feature absent in the cyclopentyl compound .
Research Findings and Data
Optical and Electronic Properties
- The biphenyl-based diacetate (Compound 18) demonstrates strong fluorescence (λem = 530 nm) and high molar absorptivity (ε = 70,000 M⁻¹cm⁻¹), suggesting utility in sensors or optoelectronic materials. In contrast, the cyclopentyl analog’s aliphatic structure precludes comparable electronic transitions .
Stability and Reactivity
- Ethylidene diacetate () is prone to hydrolysis due to its linear, strain-free structure, whereas the cyclopentyl compound’s rigid framework may resist hydrolysis under similar conditions .
- The naphthyl diacetate enantiomers () highlight the role of chirality in catalytic applications, a property less relevant to the symmetric cyclopentyl derivative .
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